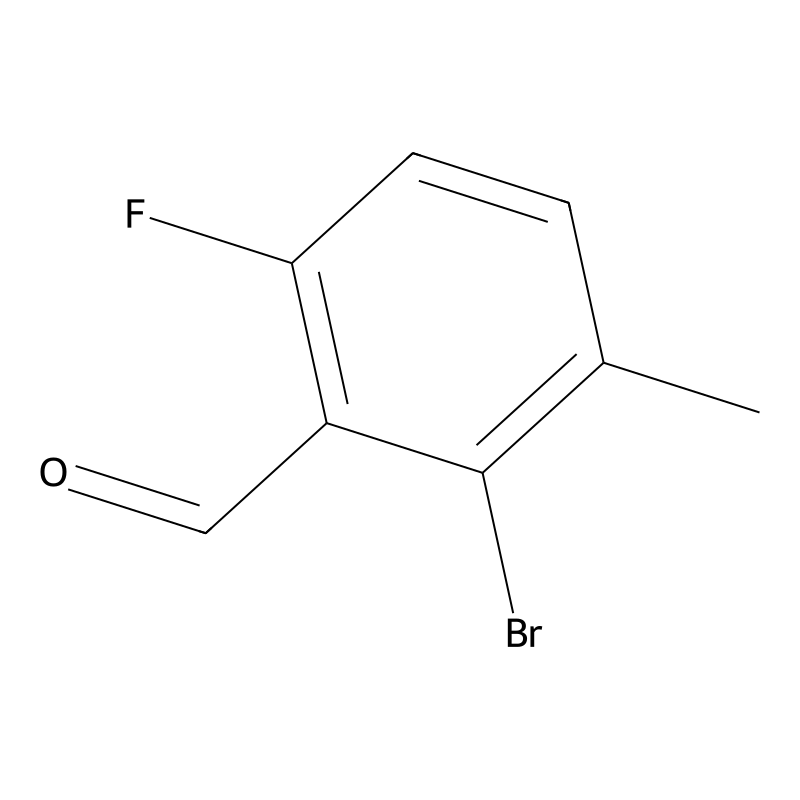

2-Bromo-6-fluoro-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-6-fluoro-3-methylbenzaldehyde is a highly functionalized, multi-substituted aromatic building block primarily utilized in the synthesis of complex heterocyclic scaffolds, most notably 4-bromo-5-methyl-1H-indazole [1]. Featuring an aldehyde group flanked by a reactive fluorine and a sterically demanding bromine, alongside a 3-methyl group, this compound is engineered for precise regiocontrol in cyclization reactions. In industrial and medicinal chemistry procurement, it is valued as an essential starting material for developing targeted kinase inhibitors, such as KRAS G12C and LRRK2 modulators[2]. Its specific substitution pattern eliminates the need for challenging late-stage regioselective halogenations, making it a critical asset for scalable pharmaceutical manufacturing.

Substituting 2-bromo-6-fluoro-3-methylbenzaldehyde with unfluorinated or alternatively halogenated analogs fundamentally disrupts downstream cyclization workflows [1]. If the 6-fluoro group is omitted (e.g., using 2-bromo-3-methylbenzaldehyde), direct condensation with hydrazine to form the indazole core fails due to the absence of an ortho-leaving group required for the necessary nucleophilic aromatic substitution (SNAr). Conversely, substituting the fluorine with a chlorine atom severely reduces the SNAr reaction rate, as fluorine is a vastly superior leaving group in these specific cyclizations. Furthermore, attempting to bypass this precursor by directly brominating 5-methyl-1H-indazole yields poor regioselectivity, predominantly forming the 3-bromo or 7-bromo isomers rather than the critical 4-bromo target required for advanced kinase inhibitor scaffolds.

Regioselective Guarantee in 4-Bromo-5-methyl-1H-indazole Synthesis

The primary procurement driver for 2-bromo-6-fluoro-3-methylbenzaldehyde is its ability to serve as a direct, regiochemically pure precursor to 4-bromo-5-methyl-1H-indazole via hydrazine-mediated cyclization [1]. In the synthesis of KRAS G12C and LRRK2 inhibitors, utilizing this specific benzaldehyde ensures absolute regiocontrol for the 4-bromo position on the resulting indazole. In contrast, baseline methods relying on the direct electrophilic bromination of 5-methylindazole suffer from poor regioselectivity, yielding complex mixtures of 3-bromo, 4-bromo, and 7-bromo isomers that require extensive chromatographic separation and result in severe yield penalties.

| Evidence Dimension | Regiochemical purity of the 4-bromo indazole product |

| Target Compound Data | Provides absolute regiocontrol (100% specificity for the 4-bromo isomer) via pre-installed halogenation |

| Comparator Or Baseline | Direct bromination of 5-methylindazole (Yields mixed 3-bromo/7-bromo/4-bromo isomers) |

| Quantified Difference | Eliminates isomer mixtures and bypasses late-stage separation bottlenecks |

| Conditions | Hydrazine-mediated cyclization vs. direct electrophilic aromatic bromination |

Procuring this pre-halogenated precursor is essential for scalable, high-yield manufacturing of 4-bromo-5-methyl-1H-indazole without the severe yield penalties of late-stage isomeric separation.

Superior SNAr Leaving Group Kinetics for Hydrazone Cyclization

During the formation of the indazole core, the initial hydrazone intermediate must undergo an intramolecular SNAr reaction to close the ring [1]. 2-Bromo-6-fluoro-3-methylbenzaldehyde is specifically selected over its 6-chloro analog because the highly electronegative fluorine atom significantly lowers the activation energy for the SNAr addition-elimination mechanism. Fluorine's superior performance as a leaving group in ortho-SNAr cyclizations allows the reaction to proceed under milder conditions and in higher yields compared to the 6-chloro comparator, which often requires elevated temperatures or extended reaction times that can degrade sensitive intermediates.

| Evidence Dimension | Suitability for intramolecular SNAr cyclization |

| Target Compound Data | High reactivity under standard hydrazine cyclization conditions due to the 6-fluoro leaving group |

| Comparator Or Baseline | 6-Chloro analogs (e.g., 2-bromo-6-chloro-3-methylbenzaldehyde) |

| Quantified Difference | Fluorine provides exponentially faster SNAr kinetics than chlorine in ortho-imine/hydrazone cyclizations |

| Conditions | Ring closure via nucleophilic attack by hydrazine nitrogen on the C6 position |

Selecting the 6-fluoro derivative ensures robust, scalable cyclization kinetics, minimizing thermal degradation and maximizing throughput in process chemistry.

Orthogonal Reactivity for Cross-Coupling in Kinase Inhibitor Scaffolds

The structural design of 2-bromo-6-fluoro-3-methylbenzaldehyde provides orthogonal reactivity vectors that are preserved in the resulting indazole [1]. The 2-bromo position (which becomes the 4-bromo position on the indazole) is primed for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings), which are critical steps in attaching the complex amine or aryl groups required for KRAS G12C and LRRK2 inhibitor activity [2]. Using a non-brominated comparator like 6-fluoro-3-methylbenzaldehyde would necessitate a challenging, low-yielding late-stage functionalization of the indazole core to introduce the necessary coupling handle.

| Evidence Dimension | Availability of a pre-installed cross-coupling handle |

| Target Compound Data | Retains a highly reactive C-Br bond at the critical 4-position of the resulting indazole |

| Comparator Or Baseline | 6-Fluoro-3-methylbenzaldehyde (Lacks the necessary halogen handle) |

| Quantified Difference | Enables direct downstream palladium catalysis, saving multiple synthetic steps |

| Conditions | Late-stage diversification of the indazole scaffold via Buchwald-Hartwig/Suzuki coupling |

Buyers must procure the 2-bromo variant to enable immediate, step-economic diversification of the indazole core in drug discovery libraries.

Synthesis of 4-Bromo-5-methyl-1H-indazole for KRAS G12C Inhibitors

Directly leveraging the 6-fluoro group for cyclization and the 2-bromo group for downstream cross-coupling to build covalent KRAS G12C inhibitors in targeted oncology programs [1].

Development of LRRK2 Modulators for Neurodegenerative Diseases

Utilizing the compound as a foundational building block to construct the core heterocyclic indazole scaffolds required for LRRK2 kinase binding and modulation [2].

Medicinal Chemistry Library Generation via Orthogonal Functionalization

Employing the pre-installed bromine atom as a reliable handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings in the rapid generation of diverse, substituted indazole libraries [1].

XLogP3

GHS Hazard Statements

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant